Dacarbazine-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

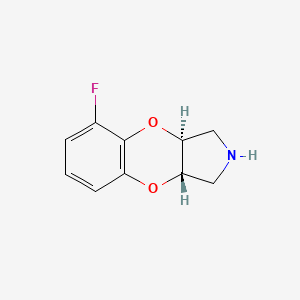

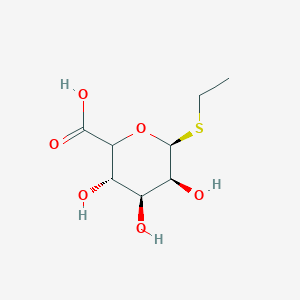

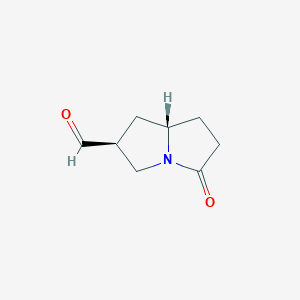

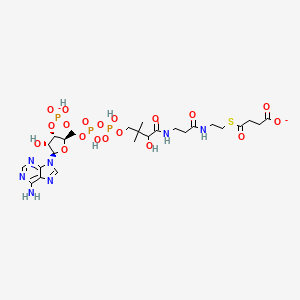

Dacarbazine-d6 is intended for use as an internal standard for the quantification of dacarbazine by GC- or LC-MS. Dacarbazine is a DNA alkylating prodrug that is activated by P450 enzymes in liver microsomes. Following activation, it is converted, through a series of reactions, into a methyldiazonium cation that alkylates DNA at all phases of the cell cycle and induces apoptosis. In vitro, dacarbazine inhibits the growth of B16/F1, A-875, and SK-MEL-5 melanoma and non-cancerous WI-38 lung fibroblast and L-02 hepatocyte cell lines (IC50s = 260, 287, 380, 526, and 367 μM, respectively). Dacarbazine toxicity to 518A2 and SK-MEL-28 melanoma cell lines increases in a time-dependent manner with IC50 values of 121 and >400 μM, respectively, following a 1 hour incubation and 2.5 and 50 μM, respectively, following a 96 hour incubation. In vivo, dacarbazine (70 mg/kg, once every 2 days) decreases tumor volume by 59.1% in a B16/F1 murine melanoma model in mice. Formulations containing dacarbazine have been used in the treatment of metastatic melanoma and for Hodgkin's lymphoma in combination with other antineoplastic agents.

Aplicaciones Científicas De Investigación

Dacarbazine (DTIC) is commonly used in chemotherapy for malignant melanoma. It has been reported that patients can develop photosensitivity skin reactions following its administration, highlighting a notable side effect (Yung, Winston, & Lorincz, 1981).

A study focused on enhancing the efficacy of dacarbazine for melanoma treatment. Researchers developed a nanocarrier based on hollow mesoporous silica nanoparticles for encapsulating and targeted release of DTIC, targeting melanoma cells and tumor-associated macrophages, showing significant improvement against lung metastasis of melanoma (Liu et al., 2017).

An investigation into dacarbazine as a nanoemulsion demonstrated its increased efficacy in reducing tumor size in an epidermoid carcinoma xenograft mouse model compared to dacarbazine suspension. This suggests that nanoemulsion could be a more effective delivery method for dacarbazine (Kakumanu, Tagne, Wilson, & Nicolosi, 2011).

Research into the DNA repair and mutagenic effects of dacarbazine in patients with malignant melanoma revealed insights into the drug's mechanism of action. The study focused on the formation and repair of DNA adducts and mutations in the HPRT gene locus in peripheral white blood cells (Philip et al., 1996).

Dacarbazine's potential to induce DNA single-strand breaks in lymphocytes of patients treated for metastatic melanoma was examined. This study developed a method for monitoring DNA damage in lymphocytes, contributing to our understanding of the drug’s genotoxicity (Walles & Ringborg, 1991).

A study explored freeze-thaw electrospun PVA-dacarbazine nanoparticles for controlled drug release and enhanced efficacy against glioblastoma cells, indicating improved solubility and efficacy of dacarbazine in nanoparticle form (Reinhardt et al., 2020).

A comprehensive profile of dacarbazine is provided in a chapter, detailing its chemical structure, physical characterization, and pharmacokinetics. It discusses the drug's use in cancer treatment and reviews analytical methods and physicochemical properties (Al-badr & Alodhaib, 2016).

Mecanismo De Acción

Target of Action

Dacarbazine-d6, also known as Dacarbazine, is an antineoplastic agent primarily used to treat malignant melanoma and Hodgkin’s disease . It is an alkylating agent that interferes with DNA synthesis . The primary targets of Dacarbazine are the DNA of cancer cells .

Mode of Action

It appears to exert cytotoxic effects via its action as an alkylating agent . Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups .

Biochemical Pathways

Dacarbazine is metabolized in the liver by cytochromes P450 to form the reactive N-demethylated species 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMMTIC) and 5-[3-methyl-triazen-1-yl]-imidazole-4-carboxamide (MTIC) . The DTIC N-demethylation involved in MTIC formation by human liver microsomes is catalyzed by CYP1A1, CYP1A2, and CYP2E1 .

Pharmacokinetics

After intravenous administration of Dacarbazine, the volume of distribution exceeds total body water content suggesting localization in some body tissue, probably the liver . The drug is extensively metabolized, and its elimination half-life is approximately 5 hours . About 40% of the drug is excreted unchanged in the urine .

Result of Action

Dacarbazine’s action results in disruption of DNA function, cell cycle arrest, and apoptosis . It has been associated with tumor reduction in approximately 30% of patients . The DNA methylation produced by Dacarbazine is dependent upon oxidative N-demethylation by P450s .

Action Environment

The efficacy of Dacarbazine can be influenced by environmental factors such as temperature . For instance, hyperthermia has been shown to potentiate the effect of Dacarbazine, leading to increased cytotoxicity . The stability of dacarbazine can be compromised by light, which causes it to convert into 2-azahypoxanthine, reducing its activity .

Safety and Hazards

Dacarbazine-d6 should be handled with care. It is recommended to use personal protective equipment/face protection . Avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing . It should not be ingested .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dacarbazine-d6 interacts with various enzymes and proteins in the body. It is activated by P450 enzymes in liver microsomes . Following activation, it is converted into a methyldiazonium cation that alkylates DNA at all phases of the cell cycle and induces apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of B16/F1, A-875, and SK-MEL-5 melanoma and non-cancerous WI-38 lung fibroblast and L-02 hepatocyte cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an alkylating agent . It exerts its effects

Propiedades

IUPAC Name |

4-[[bis(trideuteriomethyl)amino]diazenyl]-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKXTQMXEQVLRF-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=NC1=C(NC=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=NC1=C(NC=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

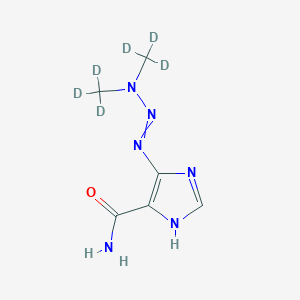

Q1: What is the role of Dacarbazine-d6 in the research on dacarbazine levels in melanoma patients?

A1: this compound serves as an internal standard (IS) in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed by the researchers []. It's crucial for accurate quantification of dacarbazine in plasma samples.

Q2: How does using this compound as an internal standard improve the accuracy of the LC-MS/MS method for quantifying dacarbazine?

A2: Using this compound, a deuterated form of dacarbazine, compensates for potential variations during sample preparation and analysis. Since it has a nearly identical chemical structure to dacarbazine, it behaves similarly during extraction and ionization but can be differentiated by the mass spectrometer due to its mass difference. By comparing the signal intensity of dacarbazine to the known concentration of this compound, the researchers can accurately determine dacarbazine levels in the plasma samples [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B1140608.png)